1-(4-(4-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone
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Overview
Description
Indole is a significant heterocyclic system in natural products and drugs. It has been found in many important synthetic drug molecules which bind with high affinity to multiple receptors, making it useful in developing new derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Structure Analysis
The molecular structure of indole derivatives is aromatic in nature, similar to the benzene ring. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Chemical Reactions Analysis
The chemical reactions of indole derivatives are diverse and depend on the specific derivative. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Scientific Research Applications
Antiviral and Antimicrobial Activities
Compounds structurally similar to the mentioned chemical have been synthesized and evaluated for their potential antiviral and antimicrobial activities. For example, heterocyclic compounds synthesized from similar chemical structures have been assessed for cytotoxicity, anti-HSV1, and anti-HAV-MBB activities, demonstrating potential in antiviral research (Attaby et al., 2006). Additionally, azole-containing piperazine derivatives have shown moderate to significant antibacterial and antifungal activities in vitro, suggesting their usefulness in developing new antimicrobial agents (Gan et al., 2010).
Synthesis and Characterization Techniques
Research has also focused on the synthesis and characterization of related compounds, employing techniques such as microwave-assisted synthesis and electrochemical synthesis. These studies highlight the importance of efficient, eco-friendly synthesis methods for creating compounds with potential therapeutic applications, as demonstrated by the synthesis of chalcones containing piperazine or dichlorothiophene moieties, which exhibited antimicrobial activity (Tomar et al., 2007).
Analgesic and Anti-inflammatory Applications
Some synthesized compounds have been explored for their analgesic and anti-inflammatory potential. For instance, novel compounds with structural similarities have been tested for in-vitro and in-vivo anti-inflammatory activities, showing promising results against various models of inflammation (Ahmed et al., 2017).
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets, contributing to its biological activity.
Mode of Action
The exact mode of action of this compound is currently unknown. One study suggests that similar compounds can induce cell apoptosis in a dose-dependent manner
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a wide range of biochemical pathways.
Pharmacokinetics
The compound’s indole nucleus is a common feature in many synthetic drug molecules , suggesting that it may have favorable pharmacokinetic properties.
Result of Action
One study suggests that similar compounds can inhibit the polymerization of tubulin , which could potentially disrupt the formation of the cytoskeleton in cells and lead to cell death.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-[4-[2-(1-methylindol-2-yl)-1,3-thiazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S/c1-17(30)18-7-9-20(10-8-18)28-11-13-29(14-12-28)25(31)21-16-32-24(26-21)23-15-19-5-3-4-6-22(19)27(23)2/h3-10,15-16H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMKEHMULMHQQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC5=CC=CC=C5N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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